molecular formula C15H14ClFN2O3S B2476471 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351642-27-7

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2476471
CAS RN: 1351642-27-7
M. Wt: 356.8
InChI Key: DRLVYHKTTYLUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cystic fibrosis (CF) treatment. This compound targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes. The dysfunction of CFTR leads to the accumulation of thick mucus in the lungs and other organs, causing severe respiratory and digestive problems.

Mechanism of Action

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide acts as a potent inhibitor of CFTR by binding to a specific site on the protein and preventing the opening of the chloride channel. This inhibition leads to the accumulation of chloride ions in the cell, which can then be used to drive other ion transport processes. N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been shown to be highly selective for CFTR, with little to no effect on other ion channels or transporters.
Biochemical and Physiological Effects
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been shown to have a number of biochemical and physiological effects in CF patients. The compound has been shown to increase the activity of CFTR channels, leading to improved chloride transport and reduced mucus accumulation in the lungs. N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to reduce inflammation and improve lung function in CF patients, leading to improved quality of life and reduced mortality rates.

Advantages and Limitations for Lab Experiments

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a number of advantages and limitations for use in lab experiments. The compound is highly selective for CFTR and has been extensively studied for its potential therapeutic applications. However, N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can be difficult to synthesize and purify, and its use in animal studies may be limited by its poor solubility and bioavailability.

Future Directions

There are a number of future directions for research on N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can be used in combination with N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide to improve treatment outcomes. Another area of focus is the development of new delivery methods for CFTR inhibitors, such as aerosolized formulations for inhalation therapy. Finally, further research is needed to fully understand the long-term safety and efficacy of CFTR inhibitors in CF patients and other diseases involving CFTR dysfunction.

Synthesis Methods

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-(thiophen-2-yl)ethanone to form the intermediate compound. This intermediate is then reacted with oxalyl chloride and diisopropylethylamine to obtain the final product, N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, in high yield and purity.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been extensively studied for its potential therapeutic applications in CF treatment. The compound has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved lung function in CF patients. N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been studied for its potential use in treating other diseases that involve CFTR dysfunction, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVYHKTTYLUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.